N-benzyl-4-tert-butylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-tert-butylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21NO2S.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-tert-butylbenzenesulfonamide has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-4-tert-butylbenzenesulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In material science, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a protecting group for amines.
Wirkmechanismus
The mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide is not fully understood. However, it has been suggested that N-benzyl-4-tert-butylbenzenesulfonamide may act as a histone deacetylase inhibitor, which could potentially lead to the inhibition of cancer cell growth. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which could be useful in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-tert-butylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-4-tert-butylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have neuroprotective effects against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-tert-butylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide is soluble in organic solvents, which makes it easy to handle and use in various experiments. However, one limitation of using N-benzyl-4-tert-butylbenzenesulfonamide is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-4-tert-butylbenzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide and its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-benzyl-4-tert-butylbenzenesulfonamide involves the reaction between benzylamine and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Eigenschaften
CAS-Nummer |
321704-15-8 |
---|---|
Produktname |
N-benzyl-4-tert-butylbenzenesulfonamide |
Molekularformel |
C17H21NO2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-benzyl-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)15-9-11-16(12-10-15)21(19,20)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 |
InChI-Schlüssel |
YMBHVQLKTGIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.